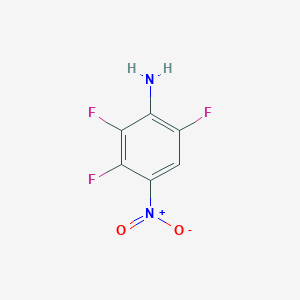

2,3,6-Trifluoro-4-nitroaniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of chemical products, from dyes and polymers to life-saving drugs. rsc.org The incorporation of fluorine atoms into the aniline structure imparts unique characteristics. The high electronegativity of fluorine can influence the electron density of the aromatic ring and the basicity of the amino group, affecting the molecule's reactivity and interaction with biological targets. ontosight.ai This has led to a growing number of fluorinated aniline-based compounds in various stages of research and development. rsc.org

The presence of fluorine can enhance properties such as metabolic stability and membrane permeability, which are crucial for the efficacy of pharmaceutical compounds. rsc.org Consequently, the development of efficient and selective methods for synthesizing fluorinated anilines remains a key area of research in organic chemistry. rsc.org

Overview of Research Trajectories for Trifluoro-Nitroanilines

Research into trifluoro-nitroanilines is driven by their potential as versatile intermediates. The combination of the trifluoro-substituted ring and the nitro and amino functional groups provides multiple reaction sites for further chemical modification. This allows for the construction of more complex molecular architectures. Current research often focuses on leveraging this reactivity to synthesize novel compounds with potential applications in medicinal chemistry and materials science. For instance, derivatives of similar fluorinated nitroanilines are being investigated for their potential biological activities.

Role as a Versatile Intermediate in Chemical Synthesis

2,3,6-Trifluoro-4-nitroaniline serves as a valuable building block in organic synthesis. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions. Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups. This versatility makes it a key starting material for creating a diverse range of more complex molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 882068-87-3 | chemscene.comaksci.com |

| Molecular Formula | C₆H₃F₃N₂O₂ | chemscene.com |

| Molecular Weight | 192.10 g/mol | chemscene.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Purity | ≥98% or 95% | chemscene.comaksci.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCFULIICUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Transformations of 2,3,6 Trifluoro 4 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring of 2,3,6-Trifluoro-4-nitroaniline towards nucleophilic attack. This activation is a cornerstone of its utility as a chemical intermediate. The SNAr mechanism in such activated systems typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Reactivity Profile of Fluorine Substituents

The regioselectivity of nucleophilic attack on the trifluorinated ring is determined by the relative stability of the potential Meisenheimer intermediates formed upon addition of a nucleophile to the carbons bearing the fluorine atoms. The positions of the activating nitro group and the deactivating (by resonance) amino group are crucial in this regard.

Fluorine at C-2: This fluorine is ortho to the amino group and meta to the nitro group. While the ortho amino group provides some steric hindrance, the key electronic factor is the meta relationship to the powerful nitro activating group.

Fluorine at C-3: This fluorine is meta to the amino group and ortho to the nitro group. The ortho nitro group provides strong activation for nucleophilic substitution at this position.

Fluorine at C-6: This fluorine is ortho to the amino group and para to the nitro group. The para nitro group provides the strongest activation for nucleophilic attack due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Based on these electronic effects, the predicted order of reactivity for the fluorine substituents towards nucleophilic substitution is:

C-6 > C-3 > C-2

The fluorine at the C-6 position is the most susceptible to displacement due to the powerful stabilizing effect of the para-nitro group. The fluorine at C-3 is the next most reactive, being activated by the ortho-nitro group. The fluorine at C-2 is the least reactive in SNAr reactions as it is only meta to the activating nitro group.

| Position of Fluorine | Relation to Nitro Group | Relation to Amino Group | Predicted Reactivity |

|---|---|---|---|

| C-6 | para | ortho | High |

| C-3 | ortho | meta | Moderate |

| C-2 | meta | ortho | Low |

Influence of Nitro and Amino Groups on SNAr Pathways

The nitro (–NO₂) and amino (–NH₂) groups have opposing electronic effects that collaboratively direct the outcome of SNAr reactions.

The nitro group is a potent activating group for SNAr reactions. Its strong electron-withdrawing nature, both through induction and resonance, depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. The stabilization of the anionic Meisenheimer intermediate is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the negative charge onto the oxygen atoms of the nitro group.

Conversely, the amino group is generally considered an activating group for electrophilic aromatic substitution and a deactivating group for nucleophilic aromatic substitution due to its electron-donating resonance effect. However, its influence in this specific molecule is more nuanced. While it does donate electron density to the ring, its effect is overshadowed by the powerful activation provided by the nitro group. The primary role of the amino group in the context of SNAr on this molecule is to direct the regioselectivity, as its electronic contribution will differentially affect the stability of the various possible Meisenheimer intermediates.

Reactions of the Amino (–NH₂) Group

The amino group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further molecular elaboration.

Acylation and Protection Reactions

The amino group can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. Acylation serves two primary purposes: it can be a step in the synthesis of a more complex molecule, or it can be used as a protecting strategy. The resulting amide is less nucleophilic and less prone to oxidation than the parent amine, which can be advantageous in multi-step syntheses. The acetyl group is a common choice for protection and can often be removed by acidic or basic hydrolysis to regenerate the amine.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | N-(2,3,6-Trifluoro-4-nitrophenyl)acetamide |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Pyridine or Sodium Acetate | N-(2,3,6-Trifluoro-4-nitrophenyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Pyridine or NaOH | N-(2,3,6-Trifluoro-4-nitrophenyl)benzamide |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). The resulting diazonium salt is a valuable synthetic intermediate.

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. The coupling partner's electronic properties and the reaction pH are critical for a successful reaction. For example, coupling with phenols is typically performed under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic media. The weakly basic nature of highly halogenated and nitrated anilines may require specific diazotization conditions, such as the use of nitrosylsulfuric acid.

Reactions of the Nitro (–NO2) Group

The nitro group of this compound is a key functional handle, enabling a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating amino group on the aromatic ring.

Reductive Transformations to Amines and Other Nitrogenous Species

The reduction of the nitro group to an amino group is a fundamental transformation, yielding trifluorinated phenylenediamines, which are valuable precursors in medicinal chemistry and materials science. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction. For the reduction of nitroanilines, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is often effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. The general transformation is depicted below:

Scheme 1: Catalytic Hydrogenation of this compound

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or sodium dithionite (Na₂S₂O₄) are known to reduce aromatic nitro groups. taylorandfrancis.comaiche.org The choice of reductant can be critical to avoid side reactions, especially in polyfunctionalized molecules.

Intermediate reduction products, such as nitroso and hydroxylamine derivatives, are also possible. The formation of these species is often transient and depends on the specific reaction conditions and the reducing agent used. In some instances, specialized reagents or controlled conditions can be used to isolate these intermediates. For example, enzymatic reductions have been shown to selectively reduce aromatic nitro groups to the corresponding hydroxylamino groups. nih.govnih.gov

Chemoselective Reduction Strategies

In a molecule with multiple reducible functional groups, the selective reduction of the nitro group is a significant synthetic challenge. For this compound, the primary concern would be the potential for hydrodefluorination under harsh reduction conditions.

Chemoselective reduction can be achieved by careful selection of the catalyst and reaction conditions. For instance, certain catalysts exhibit high selectivity for the reduction of nitro groups in the presence of other sensitive functionalities. Nanoparticulate catalysts, such as silver and gold nanoparticles, have demonstrated high efficacy and selectivity in the reduction of nitroanilines. taylorandfrancis.comrsc.org

The use of specific reducing agents can also impart chemoselectivity. For example, transfer hydrogenation using formic acid or its salts as the hydrogen source with a suitable catalyst can offer mild reaction conditions and high selectivity. Additionally, borohydride-based reducing agents, sometimes in combination with transition metal catalysts, can be tailored for the selective reduction of nitro groups.

Ring Functionalization and Derivatization

The aromatic ring of this compound is highly substituted, which influences the feasibility and regioselectivity of further functionalization. The interplay of the activating amino group and the deactivating nitro and fluoro groups determines the outcome of electrophilic aromatic substitution and other C-H functionalization approaches.

Electrophilic Aromatic Substitution (EAS) Pathways

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comchemistrysteps.com Conversely, the nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho-, para-directing. libretexts.orgcsbsju.edu In this compound, the directing effects of these substituents are in opposition.

The position of electrophilic attack will be determined by the net electronic effect of all substituents. The powerful ortho-, para-directing influence of the amino group is expected to dominate. However, the positions ortho to the amino group are already substituted with fluorine atoms. Therefore, the most likely position for electrophilic attack is the C5 position, which is para to the amino group and meta to the nitro group.

Figure 1: Analysis of Directing Effects in this compound for Electrophilic Aromatic Substitution

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the highly deactivated nature of the ring due to the presence of three fluorine atoms and a nitro group, coupled with the potential for side reactions involving the amino group (e.g., protonation in acidic media, which would render it a meta-director), makes EAS reactions on this substrate challenging. chemistrysteps.comlibretexts.org Protection of the amino group, for example by acetylation, can be a strategy to modulate its activating effect and prevent undesirable side reactions. wikipedia.org

C-H Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis. For this compound, the C-H bond at the C5 position is the primary target for such transformations. Transition-metal-catalyzed C-H activation offers a potential route for the introduction of new functional groups at this position. rsc.org

Methodologies involving palladium, rhodium, or other transition metals could be employed to achieve C-H arylation, alkylation, or amination. The directing ability of the amino group could be harnessed to facilitate these transformations. In some cases, the use of a directing group that temporarily coordinates to the metal catalyst can provide high regioselectivity.

The presence of fluorine atoms can influence the reactivity of adjacent C-H bonds, sometimes facilitating their activation. researchgate.net This could potentially make the C-H bond at C5 more susceptible to certain functionalization reactions.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of the individual transformations discussed above are generally well-understood for related compounds.

The reduction of the nitro group is believed to proceed through a series of single-electron or two-electron transfer steps, involving nitroso and hydroxylamine intermediates. The kinetics of such reductions, particularly catalytic reductions, are often studied to optimize reaction conditions and catalyst performance. For example, the catalytic reduction of 4-nitroaniline is a model reaction frequently used to evaluate the kinetics of nanocatalytic systems, often following pseudo-first-order kinetics. taylorandfrancis.comrsc.org

The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). wikipedia.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. For this compound, the stability of the sigma complex formed upon attack at the C5 position would be influenced by the combined electronic effects of all substituents.

Further research into the reaction mechanisms and kinetics for this specific compound would be valuable for understanding its reactivity profile and for the rational design of synthetic routes to its derivatives.

Isolation and Characterization of Reaction Intermediates

The study of reaction mechanisms in organic chemistry is fundamentally reliant on the detection, and ideally, the isolation and characterization of transient species that occur along the reaction pathway. In the context of the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, the primary intermediates of interest are Meisenheimer complexes. These intermediates are formed by the addition of a nucleophile to the electron-deficient aromatic ring. nih.govyoutube.com

The characterization of these transient species often employs spectroscopic techniques. For instance, 19F NMR spectroscopy is a particularly powerful tool for studying the reactions of fluorinated aromatic compounds. nih.gov The significant change in the chemical environment of the fluorine atoms upon the formation of the sp3-hybridized carbon center in the Meisenheimer complex leads to distinct shifts in the 19F NMR spectrum, allowing for the observation and characterization of the intermediate.

Illustrative Spectroscopic Data for a Postulated Meisenheimer Intermediate:

The following table illustrates hypothetical 19F NMR chemical shift data for this compound and a postulated Meisenheimer intermediate formed upon reaction with a generic nucleophile (Nu-). This data is based on known trends for similar compounds and is for illustrative purposes.

| Compound | F-2 (ppm) | F-3 (ppm) | F-6 (ppm) |

| This compound | -135.0 | -155.0 | -140.0 |

| Postulated Meisenheimer Intermediate | -145.0 | -165.0 | -120.0 (at sp3 carbon) |

Note: The chemical shifts are hypothetical and serve to illustrate the expected changes upon intermediate formation.

Kinetic Studies and Isotope Effects in Reaction Pathways

Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction, providing insights into the rate-determining step and the nature of the transition state. For the reactions of this compound, kinetic investigations would likely focus on the rates of nucleophilic aromatic substitution under various conditions (e.g., varying the nucleophile, solvent, and temperature).

Kinetic isotope effects (KIEs) are a powerful tool for probing transition state structures. By replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., 13C for 12C), one can measure the effect of this substitution on the reaction rate. A significant KIE at the carbon atom undergoing nucleophilic attack would provide strong evidence for the nature of the rate-determining step. For instance, in a stepwise SNAr reaction, if the formation of the Meisenheimer complex is the rate-determining step, a primary KIE would be expected. Conversely, if the departure of the leaving group is rate-limiting, a smaller secondary KIE might be observed. harvard.edu

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile:

This table presents hypothetical rate constants and kinetic isotope effects for the reaction of this compound with a generic nucleophile, illustrating the type of data obtained from such studies.

| Nucleophile | Solvent | Rate Constant (k, M-1s-1) | 12C/13C KIE |

| Methoxide | Methanol | 1.5 x 10-3 | 1.045 |

| Piperidine | DMSO | 2.8 x 10-2 | 1.038 |

| Thiophenoxide | Acetonitrile | 5.1 x 10-1 | 1.052 |

Note: The data in this table is illustrative and based on typical values for related SNAr reactions.

Radical Pair Complex Mechanisms in Rearrangements

While nucleophilic aromatic substitution is a primary reaction pathway for electron-deficient aromatics like this compound, the possibility of radical mechanisms, particularly in rearrangements, should also be considered. The chemistry of polyfluoroarenes can involve radical reactions, often initiated by photocatalysis or other radical initiators. rsc.org

In the context of rearrangements, a radical pair complex mechanism would involve the homolytic cleavage of a bond to form a radical pair, which is held together in a solvent cage. This radical pair can then recombine in a different orientation to yield a rearranged product. For a compound like this compound, such a mechanism might be envisaged under photolytic or high-temperature conditions, potentially leading to the migration of a fluorine atom or the nitro group.

The study of such mechanisms often involves techniques like electron spin resonance (ESR) spectroscopy to detect the presence of radical intermediates. Chemical trapping experiments, where a radical scavenger is introduced to the reaction mixture to intercept any radical species, can also provide evidence for a radical mechanism.

Due to the high stability of the C-F bond, radical reactions involving its homolytic cleavage are generally less common than heterolytic processes in SNAr reactions. However, the presence of multiple fluorine atoms and a nitro group can influence the electronic properties of the molecule in a way that might facilitate radical pathways under specific conditions. Research into the radical chemistry of persistent polychlorinated trityl radicals has demonstrated that steric hindrance can stabilize radical species, a principle that could be relevant in highly substituted aromatics. rsc.org

Further research, likely involving advanced spectroscopic and computational methods, would be necessary to definitively establish the operation of radical pair complex mechanisms in the rearrangements of this compound.

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. A comprehensive search for the necessary experimental data for Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectroscopy for this specific compound did not yield the detailed research findings required to fulfill the request.

The creation of a scientifically accurate and informative article, complete with the requisite data tables for each specified analytical technique, is contingent upon the availability of published experimental results for this compound. Without access to this foundational data, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy.

Information regarding the spectroscopic analysis of related compounds, such as other isomers of trifluoronitroaniline or different substituted nitroanilines, is available. However, due to the precise structural and electronic differences between these compounds and this compound, their data cannot be used as a substitute.

Therefore, until specific spectroscopic studies for this compound are published and made accessible, the generation of the requested detailed article is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of 2,3,6-Trifluoro-4-nitroaniline by probing the electronic transitions between different energy levels within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the nitroaniline chromophore. In analogous compounds like p-nitroaniline, the spectrum is characterized by strong absorption bands in the UV and visible regions. These absorptions are primarily attributed to π-π* and n-π* electronic transitions.

The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. The n-π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π-π* transitions.

For p-nitroaniline, a significant absorption band is observed which is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, facilitated by the π-conjugated system of the benzene (B151609) ring. This ICT band is a type of π-π* transition. It is anticipated that this compound would exhibit a similar ICT band, although the position and intensity of this band would be modulated by the presence of the three fluorine atoms.

| Type of Electronic Transition | Description | Expected Spectral Characteristics |

|---|---|---|

| π-π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Strong absorption bands. |

| n-π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. | Weaker absorption bands. |

| Intramolecular Charge Transfer (ICT) | A type of π-π* transition involving electron transfer from a donor group to an acceptor group through a π-system. | Strong, often solvatochromic, absorption band. |

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂), as well as the inductive and mesomeric effects of the fluorine substituents. The amino group acts as a powerful auxochrome, donating electron density to the aromatic ring, while the nitro group is a strong chromophore, withdrawing electron density. This "push-pull" electronic arrangement leads to a narrowing of the HOMO-LUMO gap, which is reflected in the absorption of light at longer wavelengths in the UV-Vis spectrum.

Computational and Theoretical Investigations of 2,3,6 Trifluoro 4 Nitroaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies (e.g., B3LYP method with various basis sets)

No specific Density Functional Theory (DFT) studies employing the B3LYP method or other functionals with various basis sets for 2,3,6-Trifluoro-4-nitroaniline have been prominently reported in publicly accessible research. DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules, and while studies on related nitroanilines exist, direct computational data for the 2,3,6-trifluoro isomer is not available.

Ab Initio and Semi-Empirical Methods

Similarly, a thorough search of scientific literature did not yield specific studies that have applied ab initio or semi-empirical methods to investigate the properties of this compound.

Molecular Geometry Optimization and Conformational Analysis

Without dedicated computational studies, a detailed analysis of the optimized molecular geometry and conformational landscape of this compound remains to be elucidated.

Comparison of Optimized Geometries with Experimental Data

Currently, there is a lack of published research that provides optimized geometrical parameters for this compound, which would be necessary for a comparison with experimental data, should any exist.

Potential Energy Surface (PES) Scanning for Conformational Stability

No studies detailing Potential Energy Surface (PES) scanning for the conformational analysis of this compound were found. Such an analysis would be crucial to understanding the rotational barriers of the amine and nitro groups and identifying the most stable conformers.

Electronic Structure and Reactivity Descriptors

A comprehensive analysis of the electronic structure and the calculation of reactivity descriptors (such as HOMO-LUMO gap, ionization potential, electron affinity, and global reactivity indices) for this compound are not available in the current body of scientific literature. These descriptors are fundamental in predicting the chemical behavior and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. The introduction of three fluorine atoms, which are highly electronegative, would significantly influence the energies of these orbitals compared to 4-nitroaniline. These fluorine atoms would likely lower the energy of both the HOMO and LUMO, and could potentially alter the magnitude of the energy gap.

A hypothetical data table for the FMO analysis of this compound, based on density functional theory (DFT) calculations, might look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values require dedicated quantum chemical calculations for this compound, which are not currently available in published literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the stability of a molecule. This analysis examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

A representative data table for NBO analysis might include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) | Value |

| π(C-C) | π(C-C) | Value |

| π(C-C) | π*(N-O) | Value |

Note: The values in this table are illustrative and would need to be determined through specific NBO calculations for the target molecule.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the regions near the fluorine atoms would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

A summary of MEP analysis could be presented as:

| Region | Potential | Predicted Reactivity |

| Oxygen atoms of NO₂ | Negative | Electrophilic attack |

| Hydrogen atoms of NH₂ | Positive | Nucleophilic attack |

| Aromatic ring | Variable | Dependent on local charge distribution |

Charge Distribution and Dipole Moment Calculations

The charge distribution within this compound would be highly polarized due to the presence of both strong electron-donating (amino) and electron-withdrawing (nitro and fluoro) groups. This charge separation results in a significant molecular dipole moment. Theoretical calculations can predict the net dipole moment and the partial charges on each atom.

A hypothetical table of calculated properties could be:

| Parameter | Calculated Value |

| Total Dipole Moment (Debye) | Value |

| Partial Charge on N (amino) | Value |

| Partial Charge on N (nitro) | Value |

| Partial Charge on F (position 2) | Value |

| Partial Charge on F (position 3) | Value |

| Partial Charge on F (position 6) | Value |

Note: These values are placeholders and require specific computational results.

Theoretical Prediction of Spectroscopic Properties

Simulated Vibrational Spectra (FT-IR, Raman)

Theoretical calculations, typically using DFT methods, can simulate the infrared (IR) and Raman spectra of a molecule. These simulations predict the vibrational frequencies and intensities of the various normal modes of the molecule. By comparing the simulated spectra with experimental data (if available), a detailed assignment of the vibrational bands to specific molecular motions can be achieved.

For this compound, the vibrational spectrum would be complex, with characteristic bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, C-F stretching, and various vibrations of the aromatic ring.

A sample data table for predicted vibrational frequencies might look as follows:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (FT-IR) | Calculated Wavenumber (cm⁻¹) (Raman) |

| N-H asymmetric stretch | Value | Value |

| N-H symmetric stretch | Value | Value |

| NO₂ asymmetric stretch | Value | Value |

| NO₂ symmetric stretch | Value | Value |

| C-F stretch | Value | Value |

| Aromatic C-C stretch | Value | Value |

Note: Accurate wavenumber predictions would require specific calculations for this molecule.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. Theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

The chemical shifts in this compound would be influenced by the electronic environment of each nucleus. The fluorine and nitro groups would cause significant deshielding of nearby protons and carbons, leading to downfield shifts.

A hypothetical table of calculated NMR chemical shifts could be:

| Atom | Calculated Chemical Shift (ppm) |

| H (on C5) | Value |

| C1 (C-NH₂) | Value |

| C2 (C-F) | Value |

| C3 (C-F) | Value |

| C4 (C-NO₂) | Value |

| C5 (C-H) | Value |

| C6 (C-F) | Value |

| ¹⁹F (at C2) | Value |

| ¹⁹F (at C3) | Value |

| ¹⁹F (at C6) | Value |

Note: These are illustrative values. Actual chemical shifts would need to be calculated specifically for this compound.

Nonlinear Optical (NLO) Properties from Quantum Chemical Computations

The NLO response of organic molecules is fundamentally linked to their electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group (-NH₂) acts as an electron donor and the nitro group (-NO₂) as a strong electron acceptor, creating a "push-pull" system across the benzene (B151609) ring. This intramolecular charge transfer is a key determinant of its NLO properties. The fluorine substituents are expected to modulate these properties through their electron-withdrawing inductive effects.

Quantum chemical computations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the NLO response of such molecules. mq.edu.au These methods allow for the calculation of molecular polarizability (α) and hyperpolarizabilities (β, γ), which quantify the linear and nonlinear response of the molecule to an external electric field.

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, responsible for phenomena like second-harmonic generation (SHG). For push-pull systems like this compound, the major contribution to β arises from the charge transfer between the donor and acceptor groups.

Theoretical calculations of β are typically performed using computational chemistry software packages. The choice of theoretical method and basis set is crucial for obtaining accurate results. For similar nitroaniline derivatives, methods like B3LYP with a 6-31+G(d,p) basis set have been shown to provide a good balance between accuracy and computational cost for predicting NLO properties. jchps.com

Table 1: Illustrative Calculated First-Order Hyperpolarizability (β) Components for a Hypothetical this compound Molecule

| Component | Hypothetical Value (a.u.) |

| βxxx | 500 |

| βxxy | 50 |

| βxyy | -30 |

| βyyy | 10 |

| βtotal | 525 |

Note: These values are illustrative and based on typical ranges observed for similar substituted nitroanilines. Actual values would require specific quantum chemical calculations.

Solvation Effects in Theoretical Models (e.g., Polarized Continuum Models)

The NLO properties of molecules can be significantly influenced by their environment, particularly in solution. Solvation effects are incorporated into theoretical models to provide a more realistic prediction of these properties. Polarized Continuum Models (PCM) are a widely used class of implicit solvation models. mq.edu.au

In a PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. faccts.de The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in the presence of a solvent.

For a molecule like this compound, which possesses a significant dipole moment due to its push-pull nature, the interaction with a polar solvent is expected to be strong. The solvent's reaction field can stabilize the charge-separated excited states, which can, in turn, affect the hyperpolarizability. Generally, for push-pull molecules, the first-order hyperpolarizability is observed to increase with the polarity of the solvent.

Different PCM variations, such as the Conductor-like PCM (C-PCM) or the Solvation Model based on Density (SMD), can be employed to model these effects. faccts.degithub.io The choice of the model and the definition of the molecular cavity are important parameters in these calculations. Theoretical studies on similar halogenated aromatic compounds have shown that accurate modeling of solvation is critical for understanding their behavior in solution. chemrxiv.orgscience.gov

Table 2: Illustrative Effect of Solvent Polarity on the Calculated Total First-Order Hyperpolarizability (βtotal) for a Hypothetical this compound Molecule using a PCM approach

| Solvent | Dielectric Constant (ε) | Hypothetical βtotal (a.u.) |

| Gas Phase | 1 | 525 |

| Dioxane | 2.2 | 650 |

| Chloroform | 4.8 | 780 |

| Acetonitrile | 37.5 | 950 |

| Water | 78.4 | 1100 |

Note: These values are illustrative, demonstrating the general trend of increasing hyperpolarizability with solvent polarity for push-pull molecules.

Solid State Structural Characteristics and Supramolecular Assembly

Single Crystal X-ray Diffraction (XRD) Analysis

Determination of Crystal System and Space Group

Experimental determination of the crystal system and space group for 2,3,6-Trifluoro-4-nitroaniline has not been reported in the reviewed literature. This fundamental crystallographic information, which describes the symmetry and repeating unit of the crystal lattice, remains unknown.

Molecular Conformation in the Solid State

Without single-crystal XRD data, the precise molecular conformation of this compound in the solid state has not been experimentally verified. Details regarding bond lengths, bond angles, and the planarity of the molecule are not available.

Crystal Packing and Intermolecular Interactions

A detailed description of the crystal packing and the specific intermolecular interactions that govern the supramolecular assembly of this compound is contingent on the availability of its crystal structure. In the absence of this data, the following sections on hydrogen bonding, halogen bonding, and π-π stacking interactions remain speculative for this particular compound. While general principles of these interactions in related nitroaniline derivatives are well-documented, their specific manifestation in the crystal lattice of this compound is yet to be determined.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O, O–H⋯N Interactions)

Specific details regarding the presence, geometry, and connectivity of hydrogen bonding networks in the crystal structure of this compound are not available.

Halogen Bonding and Other Non-Covalent Interactions

The potential for halogen bonding involving the fluorine atoms in this compound, as well as other non-covalent interactions, has not been experimentally investigated or reported.

π-π Stacking Interactions

An analysis of π-π stacking interactions between the aromatic rings of adjacent this compound molecules in the solid state has not been conducted due to the lack of crystallographic data.

Fluorine-Fluorine Interactions in Supramolecular Architectures

No crystallographic data has been published for this compound. Therefore, an analysis of the role and geometry of fluorine-fluorine interactions in its specific supramolecular architecture cannot be provided. The study of such interactions is crucial in understanding the crystal packing of highly fluorinated compounds, but requires precise atomic coordinate data from single-crystal X-ray diffraction analysis, which is not available.

Polymorphism and Pseudopolymorphism Studies

There are no studies available in the scientific literature that investigate the existence of polymorphs (different crystal forms of the same compound) or pseudopolymorphs (solvates or hydrates) for this compound. Such studies are fundamental for understanding the physical and chemical properties of a solid-state material but have not been conducted or published for this compound.

Advanced Applications and Research Potential of 2,3,6 Trifluoro 4 Nitroaniline

Building Block in the Synthesis of Complex Organic Molecules

There is currently a lack of specific, publicly available research demonstrating the use of 2,3,6-Trifluoro-4-nitroaniline as a building block in the synthesis of complex organic molecules.

Precursor for Fluorinated Heterocyclic Systems

Detailed studies on the role of this compound as a precursor for fluorinated heterocyclic systems have not been found in a review of the available scientific literature.

Intermediate for Advanced Organic Synthesis

While its structure suggests potential as an intermediate, specific examples and research on the application of this compound in advanced organic synthesis are not well-documented.

Role in the Development of Specialty Fluorinated Compounds

Information regarding the specific role of this compound in the development of specialty fluorinated compounds is not detailed in the current body of scientific research.

Materials Science Applications

There is a notable absence of research on the applications of this compound in materials science.

Development of Polymers and Coatings with Enhanced Properties

No specific studies were found that detail the use of this compound in the development of polymers and coatings.

Integration into Advanced Materials for Optoelectronics and Semiconductors

Research detailing the integration of this compound into advanced materials for optoelectronics and semiconductors is not present in the available literature.

Fabrication of Carbon Nanotubes with Tailored Properties

Detailed research studies or established methodologies specifically documenting the use of this compound for the fabrication or functionalization of carbon nanotubes (CNTs) are not prominently available in publicly accessible scientific literature. The functionalization of CNTs is often achieved using various aniline (B41778) derivatives through the generation of diazonium salts, which then form covalent bonds with the CNT surface. While this is a common strategy for altering the electronic properties, solubility, and reactivity of CNTs, specific examples and the resulting tailored properties from using this compound have not been detailed.

Reagent in Analytical Methodologies for Detection and Quantification

In the field of analytical chemistry, the utility of this compound is highlighted by its unique and predictable behavior in mass spectrometry, which is crucial for its detection and differentiation from structural isomers. The specific substitution pattern of the fluorine atoms on the aromatic ring significantly influences its fragmentation pattern upon ionization.

Research Findings:

Studies involving mass spectrometry have shown that this compound exhibits a distinct fragmentation pathway compared to other isomers, such as 2,3,5-Trifluoro-4-nitroaniline. When analyzed, particularly in negative-ion mode, this compound undergoes an efficient loss of a nitric oxide (NO) radical, which is immediately followed by the loss of hydrogen fluoride (B91410) (HF). researchgate.net This two-step fragmentation process serves as a reliable analytical marker.

This characteristic is vital for isomer-specific detection in complex mixtures where multiple trifluoronitroaniline isomers may be present. By monitoring for this specific fragmentation cascade, analytical methods can achieve a high degree of selectivity and accuracy in both identifying and quantifying this compound.

Data on Mass Spectrometry Fragmentation:

| Compound | Primary Fragmentation | Secondary Fragmentation | Analytical Significance |

| This compound | Efficient loss of Nitric Oxide (NO) | Loss of Hydrogen Fluoride (HF) | Provides a distinct signature for isomer differentiation. researchgate.net |

| 2,3,5-Trifluoro-4-nitroaniline | Different favored fragmentation process | - | Allows for clear analytical distinction from the 2,3,6- isomer. researchgate.net |

This predictable fragmentation is foundational for developing robust quantitative methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), where this compound could potentially be used as an internal or external standard for the analysis of related fluorinated compounds.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes

Currently, the synthesis of 2,3,6-Trifluoro-4-nitroaniline is not widely documented in academic literature. Future research should prioritize the development of efficient, scalable, and sustainable synthetic methodologies. A primary avenue would involve the nitration of a corresponding 2,3,6-trifluoroaniline (B1297533) precursor. However, controlling the regioselectivity of this electrophilic aromatic substitution would be a key challenge.

Alternative strategies could be adapted from methods used for other fluorinated anilines. For instance, processes involving nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor like 1,2,3,4-tetrafluoro-5-nitrobenzene could be explored. Another approach could be adapted from the synthesis of other fluorinated anilines, which sometimes involves treating aromatic azides with anhydrous hydrogen fluoride (B91410). google.com Research into visible-light-mediated fluorination or amination reactions, which offer mild and selective conditions, represents a cutting-edge direction for synthesizing this and related compounds. mdpi.com

Investigation of Catalytic Transformations

The functional groups of this compound offer multiple handles for catalytic transformations. The most significant is the catalytic reduction of the nitro group to form 2,3,6-trifluorobenzene-1,4-diamine. This resulting diamine could serve as a valuable monomer for high-performance polymers like polyimides and polyamides, imparting thermal stability and chemical resistance due to the fluorine atoms. Research in this area should focus on developing selective and reusable catalysts, such as copper ferrite (B1171679) or other metal nanoparticles, which have proven effective for the reduction of other nitroanilines. nih.govresearchgate.net

Furthermore, the C-F bonds could potentially be activated for cross-coupling reactions, although this is challenging. Investigating catalytic systems for selective C-F activation would open pathways to novel, highly functionalized derivatives. Photocatalytic transformations, perhaps leveraging the electronic properties of the nitroaromatic system, could also be an exciting and environmentally friendly avenue for derivatization.

Advanced Characterization under Extreme Conditions

The behavior of this compound under non-standard conditions is completely unknown. A fruitful area of research would be its characterization under high pressure and variable temperatures. Such studies could reveal pressure-induced phase transitions, changes in crystal packing, and alterations in intermolecular interactions (e.g., hydrogen and halogen bonding). Understanding the material's stability and structural response to extreme conditions is crucial for its potential application in advanced materials science, including electronics and aerospace, where components must withstand harsh environments. Techniques such as in-situ synchrotron X-ray diffraction and Raman spectroscopy would be invaluable for these investigations.

In-depth Computational Modeling of Reactivity and Interactions

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its molecular geometry, electronic structure (HOMO-LUMO gap), and vibrational spectra. acs.org Such models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and catalytic transformations.

Furthermore, computational studies can simulate intermolecular interactions, predicting how the molecule might self-assemble in the solid state. Time-dependent DFT (TD-DFT) could predict its absorption and emission properties, assessing its potential as a component in organic electronic materials or sensors. clemson.edu These theoretical insights would provide a foundational understanding of the molecule's behavior and significantly accelerate experimental discovery.

Design of New Materials based on Supramolecular Principles

The presence of an amine group (a hydrogen-bond donor) and fluorine and nitro groups (hydrogen-bond acceptors) makes this compound an excellent candidate for designing materials based on supramolecular chemistry. nih.gov Future research could explore its ability to form well-defined, self-assembled structures through hydrogen bonding and potentially halogen bonding involving the fluorine atoms.

Co-crystallization with other molecules could lead to new crystalline materials with tailored properties, such as non-linear optical (NLO) activity, which is common in nitroaniline derivatives. The introduction of fluorine can significantly influence crystal packing and the stability of supramolecular assemblies, making this an intriguing area of study. nih.govresearchgate.net Investigating its self-assembly on surfaces could also lead to applications in creating functional thin films.

Applications in Emerging Chemical Technologies

The unique combination of functional groups suggests that this compound could be a valuable building block in several emerging technologies. Based on the applications of analogous fluorinated nitroaromatics, several potential uses can be proposed:

Pharmaceutical and Agrochemical Synthesis: Fluorinated motifs are critical in modern drug discovery and crop protection for enhancing metabolic stability and binding affinity. chemimpex.com This compound could serve as a key intermediate for novel bioactive molecules.

High-Performance Polymers: As mentioned, its corresponding diamine could be used to synthesize fluorinated polymers with enhanced thermal, chemical, and mechanical properties for demanding applications in electronics and aerospace.

Energetic Materials: The nitroaniline scaffold is fundamental to many energetic materials. The high density and fluorine content of this molecule could be explored for the development of new energetic compounds with specific performance characteristics.

Organic Electronics: The electron-withdrawing nature of its substituents suggests potential use in creating n-type organic semiconductor materials or as a component in charge-transfer complexes for electronic devices.

Table 2: Proposed Future Research Areas for this compound

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Synthesis | Development of regioselective nitration and SNAr routes. | Efficient, scalable, and sustainable production methods. |

| Catalysis | Selective reduction of the nitro group; C-F bond activation. | Novel diamine monomers and functionalized derivatives. |

| Material Science | Characterization under high pressure and temperature. | Understanding of material stability and phase behavior. |

| Computational Chemistry | DFT and TD-DFT modeling of electronic and structural properties. | Prediction of reactivity, spectra, and material properties. |

| Supramolecular Chemistry | Co-crystallization and self-assembly studies. | New materials with tailored optical or electronic properties. |

| Applied Technology | Use as an intermediate for polymers, pharmaceuticals, and electronics. | Development of new high-performance materials and products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.